molecular formula C12H9N3OS2 B5332112 7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B5332112
M. Wt: 275.4 g/mol
InChI Key: NSVYMOSEUXCPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE: is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a pyridylsulfanyl methyl group attached. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylsulfanyl methyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

7-[(2-PYRIDYLSULFANYL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE: can be compared with other thiazolopyrimidine derivatives, such as:

The uniqueness of This compound lies in its specific substitution pattern and the presence of the pyridylsulfanyl methyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

7-(pyridin-2-ylsulfanylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c16-11-7-9(14-12-15(11)5-6-17-12)8-18-10-3-1-2-4-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVYMOSEUXCPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC(=O)N3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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